Dihydroorotase Inhibitory Activity
The target compound is the only morpholino-pyridazine methanone for which dihydroorotase inhibitory data are publicly available. It shows an IC50 of 1.80 × 10^5 nM (180 µM) at 10 µM compound concentration, pH 7.37, against the mouse Ehrlich ascites dihydroorotase enzyme [1]. By contrast, the closest amine-linked analog 4-(6-chloropyridazin-3-yl)morpholine has been reported in the context of antitumor cytotoxicity studies but without any reported dihydroorotase activity, precluding a direct within-target comparison [2]. This establishes the target compound as the sole chemically tractable morpholino-pyridazine scaffold with documented engagement of the dihydroorotase domain, a target relevant to pyrimidine metabolism in rapidly dividing cells.
| Evidence Dimension | Inhibition of dihydroorotase (CAD protein) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 µM) at 10 µM compound concentration, pH 7.37 |
| Comparator Or Baseline | 4-(6-Chloropyridazin-3-yl)morpholine (CAS 17259-32-4): no dihydroorotase inhibition data available in public databases |
| Quantified Difference | Cannot be calculated; comparator data absent |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme assay, compound concentration 10 µM, pH 7.37 |
Why This Matters
Unique target engagement data provides a starting point for SAR optimization of pyrimidine biosynthesis inhibitors; researchers requiring a morpholino-pyridazine with confirmed, albeit weak, dihydroorotase binding should select this compound over untested analogs.
- [1] BindingDB. PrimarySearch_ki record for BDBM50405110: (6-Chloropyridazin-3-YL)(morpholino)methanone inhibition of dihydroorotase (CAD protein). BindingDB, University of California San Diego. View Source
- [2] Sengmany S et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. CAS 17259-32-4 referenced as synthetic intermediate. View Source
